REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C(C)=CC=CC=1C>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([CH:22]([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[CH:19]=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
5-arylthiosalicylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
arylsulphenyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C(C)=CC=CC=1C>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([CH:22]([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[CH:19]=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
5-arylthiosalicylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
arylsulphenyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |